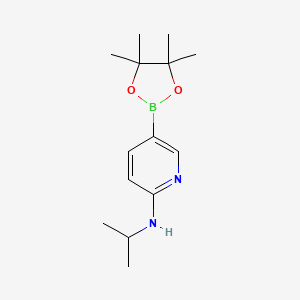
tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tert-butyl group, a hydroxy group, a methoxymethyl group, and a methyl group attached to a pyrrolidine ring. The specific stereochemistry (2S,3R,4S) indicates the spatial arrangement of these groups, which is crucial for its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol typically involves multiple steps, starting from simpler precursors. One common approach is to use a chiral auxiliary or a chiral catalyst to ensure the correct stereochemistry. The process may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of Functional Groups: The tert-butyl group can be introduced via alkylation reactions, while the hydroxy and methoxymethyl groups can be added through nucleophilic substitution or addition reactions.
Stereoselective Reactions: Ensuring the correct stereochemistry often requires the use of chiral catalysts or auxiliaries, such as chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions: tert-Butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, PCC, or other mild oxidants.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, or halides for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxymethyl group could yield a variety of substituted pyrrolidines.
科学研究应用
Chemistry: In chemistry, tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stereochemistry and functional groups make it a versatile intermediate for various applications.
作用机制
The mechanism of action of tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the hydroxy and methoxymethyl groups can facilitate these interactions by providing sites for hydrogen bonding and other polar interactions.
相似化合物的比较
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(Hydroxymethyl)-3-Methylpyrrol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(Ethoxymethyl)-3-Methylpyrrol: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
tert-Butyl (2S,3R,4S)-4-hydroxy-2-(Methyl)-3-Methylpyrrol: Lacks the methoxymethyl group, making it less polar.
Uniqueness: The uniqueness of tert-butyl (2S,3R,4S)-4-hydroxy-2-(MethoxyMethyl)-3-Methylpyrrol lies in its specific combination of functional groups and stereochemistry. The methoxymethyl group provides additional sites for chemical modification and interaction, while the tert-butyl group offers steric hindrance that can influence the compound’s reactivity and stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1268522-08-2 |
|---|---|
分子式 |
C12H23NO4 |
分子量 |
245.319 |
IUPAC 名称 |
tert-butyl (2S,3R,4S)-4-hydroxy-2-(methoxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-16-5)13(6-10(8)14)11(15)17-12(2,3)4/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
InChI 键 |
LHEHKPCEELITPI-OPRDCNLKSA-N |
SMILES |
CC1C(CN(C1COC)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)


![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
